Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane
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Overview
Description
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to enhance the adhesion between inorganic materials, such as glass, ceramics, and metals, and organic polymers.
Mechanism Of Action
The mechanism of action of Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane involves the formation of covalent bonds between the inorganic and organic materials. The silane group of the compound reacts with the hydroxyl groups on the surface of the inorganic material, resulting in the formation of a stable chemical bond. The organic group of the compound interacts with the organic polymer, resulting in improved adhesion between the inorganic and organic materials.
Biochemical And Physiological Effects
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane is not intended for use in biochemical and physiological applications. Therefore, there is no information available on its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
The advantages of using Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in lab experiments include its ability to improve the adhesion between inorganic and organic materials, resulting in improved mechanical properties of composite materials. It is also easy to handle and has a long shelf life. The limitations of using Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its application in other fields, such as biomedicine and energy storage. Additionally, research can be conducted on the optimization of its use in composite materials to achieve superior mechanical properties.
Synthesis Methods
The synthesis of Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane involves the reaction of 3-(Trimethylsilyloxy)propanol with 2,3,5-tris(trimethylsilyloxy)tetrahydrofuran in the presence of a catalyst, such as boron trifluoride etherate. The reaction proceeds through a ring-opening process, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane has various applications in scientific research. It is widely used as a coupling agent in the preparation of composite materials, such as polymer composites, ceramic composites, and metal composites. It enhances the adhesion between the inorganic and organic materials, resulting in improved mechanical properties of the composite materials. It is also used as a surface modifier to improve the wettability and dispersibility of inorganic materials in organic solvents.
properties
CAS RN |
14251-20-8 |
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Product Name |
Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
Molecular Formula |
C17H42O5Si4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C17H42O5Si4/c1-23(2,3)19-14-13-18-17(22-26(10,11)12)16(21-25(7,8)9)15(14)20-24(4,5)6/h14-17H,13H2,1-12H3/t14-,15+,16-,17-/m1/s1 |
InChI Key |
KEOUSSOURMHEKN-YYIAUSFCSA-N |
Isomeric SMILES |
C[Si](C)(C)O[C@@H]1CO[C@@H]([C@@H]([C@H]1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC1COC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
synonyms |
1-O,2-O,3-O,4-O-Tetrakis(trimethylsilyl)-α-D-xylopyranose |
Origin of Product |
United States |
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